![molecular formula C39H53N9O14S B11830003 2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-ブタン-2-イル]-8,22-ジヒドロキシ-13-[(2R,3S)-3-ヒドロキシブタン-2-イル]-2,5,11,14,27,30,33,36,39-ノナオキソ-27λ4-チア-3,6,12,15,25,29,32,35,38-ノナザペンタシクロ[14.12.11.06,10.018,26.019,24]ノナトリコンタ-18(26),19(24),20,22-テトラエン-4-イル]酢酸 は、独特な構造を持つ複雑な有機分子です。この化合物は、複数のキラル中心、ヒドロキシル基、およびチア-アザペンタサイクル骨格を特徴としています。潜在的な生物活性と複雑な合成経路のために、有機化学および医化学の分野で注目されています。
準備方法
合成経路と反応条件
この化合物の合成には、正しい立体化学と官能基の位置を確保するために、反応条件を厳密に制御する必要がある複数のステップが含まれます。一般的な合成経路には以下が含まれます。
コア構造の形成: これは、一連の環化反応を通じてチア-アザペンタサイクル骨格を構築することを含みます。
ヒドロキシル基の導入: ヒドロキシル基は、選択的酸化反応によって導入されます。
側鎖の官能基化: ブタン-2-イルおよびヒドロキシブタン-2-イル側鎖は、アルキル化およびヒドロキシル化反応によって付加されます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、触媒プロセス、連続フロー反応器、および最終製品の純度を確保するための高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化できます。
還元: オキソ基は、ヒドロキシル基に還元できます。
置換: 酢酸部分は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンおよびアルコールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: エステルまたはアミドの形成。
科学研究への応用
この化合物は、以下を含む科学研究において幅広い用途を持っています。
化学: 複雑な有機反応と立体化学を研究するためのモデル化合物として使用されます。
生物学: 抗菌作用および抗がん作用を含む、潜在的な生物活性を調査されています。
医学: 新しい治療薬の開発のためのリード化合物として探求されています。
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用機序
この化合物の作用機序は、酵素または受容体などの特定の分子標的との相互作用を含みます。ヒドロキシル基およびオキソ基は、これらの相互作用において重要な役割を果たし、酵素または受容体の活性部位への結合を促進します。チア-アザペンタサイクル骨格は、構造的な剛性を提供し、化合物の結合親和性と特異性を高めます。
類似の化合物との比較
類似の化合物
- (1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-ブタン-2-イル]-8,22-ジヒドロキシ-13-[(2R,3S)-3-ヒドロキシブタン-2-イル]-2,5,11,14,27,30,33,36,39-ノナオキソ-27λ4-チア-3,6,12,15,25,29,32,35,38-ノナザペンタシクロ[14.12.11.06,10.018,26.019,24]ノナトリコンタ-18(26),19(24),20,22-テトラエン-4-イル]プロパン酸
- (1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-ブタン-2-イル]-8,22-ジヒドロキシ-13-[(2R,3S)-3-ヒドロキシブタン-2-イル]-2,5,11,14,27,30,33,36,39-ノナオキソ-27λ4-チア-3,6,12,15,25,29,32,35,38-ノナザペンタシクロ[14.12.11.06,10.018,26.019,24]ノナトリコンタ-18(26),19(24),20,22-テトラエン-4-イル]ブタン酸
独自性
この化合物の独自性は、複数のキラル中心とチア-アザペンタサイクル骨格を含む、その複雑な構造にあります。この複雑さは、生物学的標的との相互作用において高い特異性を提供し、研究および潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]propanoic acid
- 2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]butanoic acid
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and a thia-azapentacyclic framework. This complexity provides a high degree of specificity in its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C39H53N9O14S |
|---|---|
分子量 |
904.0 g/mol |
IUPAC名 |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |
InChI |
InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63?/m0/s1 |
InChIキー |
OFILNAORONITPV-ZUROAWGWSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](C)O)C5=C(N3)C=C(C=C5)O |
正規SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


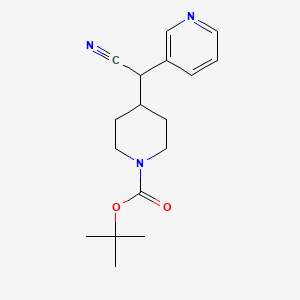
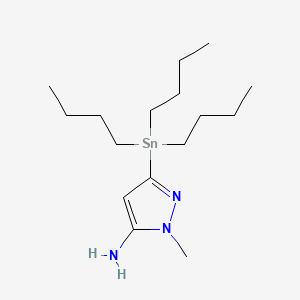
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)


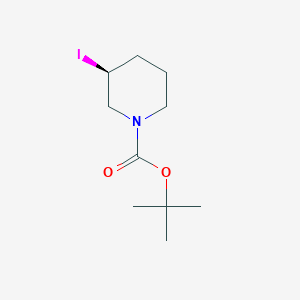
![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)

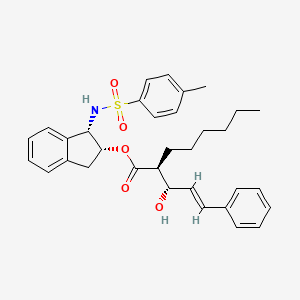
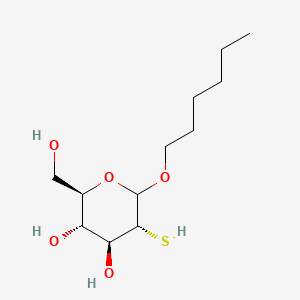
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
